molecular formula C10H8FNO5 B13682523 Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

Cat. No.: B13682523
M. Wt: 241.17 g/mol
InChI Key: LMXAOVYVSLIOAR-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is a β-keto ester featuring a fluorinated and nitrated aromatic ring. This compound is of interest due to its structural complexity, which combines electron-withdrawing groups (fluoro and nitro) on the phenyl ring, influencing its electronic properties and reactivity. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, and materials science. The methyl ester group enhances lipophilicity, while the β-keto moiety allows participation in cyclization and condensation reactions .

Properties

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4H,5H2,1H3

InChI Key

LMXAOVYVSLIOAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoro and nitro groups can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound is used in the development of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions and transformations can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes and physicochemical properties of methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate with similar compounds:

Compound Name Substituents on Phenyl Ring Ester Group Molecular Formula Molar Mass (g/mol) Key References
This compound 2-F, 6-NO₂ Methyl C₁₀H₈FNO₅ 241.18
Methyl 3-(2-chloro-6-nitrophenyl)-2-oxopropanoate 2-Cl, 6-NO₂ Methyl C₁₀H₈ClNO₅ 257.63
Ethyl 3-(3-chloro-2-fluoro-6-nitrophenyl)-2-oxopropanoate 3-Cl, 2-F, 6-NO₂ Ethyl C₁₁H₁₀ClFNO₅ 295.66
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate 4-OCH₃ Methyl C₁₁H₁₂O₄ 208.21

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 2-fluoro-6-nitro substitution in the target compound creates a strongly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic aromatic substitution compared to methoxy-substituted analogs (e.g., 4-OCH₃ in ).
  • Ester Group Variation: Ethyl esters (e.g., ) may offer improved solubility in non-polar solvents compared to methyl esters.

Reactivity and Functionalization

  • Cyclization Potential: The β-keto ester group in the target compound facilitates intramolecular cyclization, as seen in the synthesis of indolylarylsulfones with antiviral activity .
  • Reduction Behavior : The nitro group in 2-fluoro-6-nitro derivatives can be selectively reduced to amines, enabling further functionalization. This contrasts with methoxy-substituted analogs, where reduction pathways are less defined .
  • Halogen-Specific Reactivity : Fluorine’s strong electronegativity stabilizes intermediates in substitution reactions, whereas chlorine may participate in elimination or cross-coupling reactions .

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